CDK6-Selective Degradation: YX-2-107 Achieves >6-Fold Preferential CDK6 over CDK4 Degradation in Ph+ ALL Cells
YX-2-107 selectively degrades CDK6 protein while sparing CDK4 in Ph+ BV173 ALL cells, with a CDK6 degradation constant of 4 nM and IC50 values of 0.69 nM (CDK4) and 4.4 nM (CDK6) in vitro [1]. In direct comparison, YX-2-107 does not degrade CDK4 protein in these cells, whereas the dual CDK4/6 degrader BSJ-03-204 degrades both CDK4 and CDK6 with IC50 values of 26.9 nM and 10.4 nM, respectively . Furthermore, YX-2-107 exhibits no degradation of IKZF1 and IKZF3 transcription factors, a neosubstrate liability common to many CRBN-recruiting PROTACs [1].
| Evidence Dimension | CDK6 vs. CDK4 degradation selectivity |
|---|---|
| Target Compound Data | YX-2-107: CDK6 degradation constant = 4 nM; CDK4 IC50 = 0.69 nM (binding, no degradation); CDK6 IC50 = 4.4 nM |
| Comparator Or Baseline | BSJ-03-204 (dual CDK4/6 degrader): CDK4/D1 IC50 = 26.9 nM; CDK6/D1 IC50 = 10.4 nM |
| Quantified Difference | YX-2-107 achieves selective CDK6 degradation with no detectable CDK4 protein loss; BSJ-03-204 degrades both CDK4 and CDK6. YX-2-107 CDK6 degradation constant (4 nM) is 2.6-fold more potent than BSJ-03-204 CDK6 IC50 (10.4 nM). |
| Conditions | Ph+ BV173 ALL cells (YX-2-107 degradation); enzymatic inhibition assays (BSJ-03-204 IC50 values) |
Why This Matters
For studies requiring CDK6 depletion without CDK4 co-degradation (e.g., Ph+ ALL where CDK4 is dispensable), YX-2-107 provides a cleaner degradation profile that eliminates confounding CDK4 loss.
- [1] De Dominici M, et al. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia. Genes (Basel). 2021;12(9):1355. View Source
